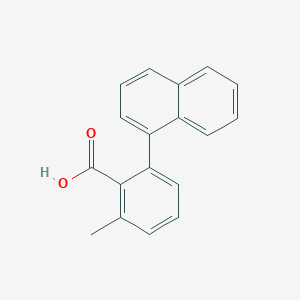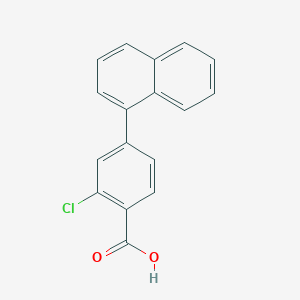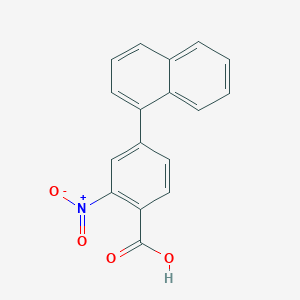
3-Methoxy-4-(naphthalen-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methoxy group at the third position and a naphthyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzoic acid and 1-bromonaphthalene.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3-methoxybenzoic acid and 1-bromonaphthalene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid.
Reduction: 3-Methoxy-4-(naphthalen-1-yl)benzyl alcohol.
Substitution: 3-Methoxy-4-(naphthalen-1-yl)-2-nitrobenzoic acid (nitration product).
Applications De Recherche Scientifique
3-Methoxy-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of organic semiconductors.
Biological Studies: It can be used to study the interactions of aromatic carboxylic acids with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(naphthalen-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and naphthyl groups can enhance the compound’s binding affinity and specificity for its target. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoic acid: Lacks the naphthyl group, resulting in different chemical and biological properties.
4-(Naphthalen-1-yl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid:
Uniqueness
3-Methoxy-4-(naphthalen-1-yl)benzoic acid is unique due to the presence of both the methoxy and naphthyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-methoxy-4-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULRLHCPICARMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














